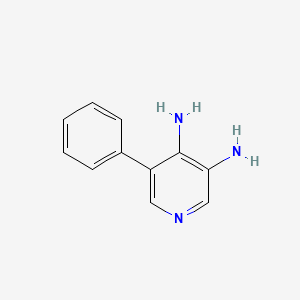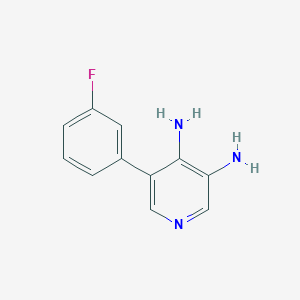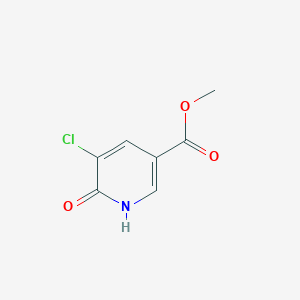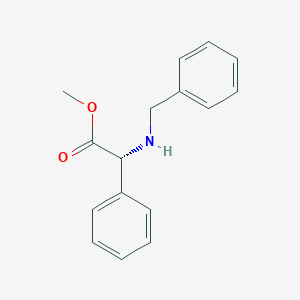![molecular formula C18H23NO B3090955 {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine CAS No. 121446-77-3](/img/structure/B3090955.png)
{[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine
説明
作用機序
Target of Action
The primary targets of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amineCompounds with similar structures have been known to interact with various receptors and enzymes in the body .
Mode of Action
The mode of action of This compoundBased on its structure, it may undergo reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the compound’s structure and its interaction with its targets.
Biochemical Pathways
The specific biochemical pathways affected by This compoundCompounds with similar structures have been involved in the suzuki–miyaura cross-coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of This compoundThe compound’s molecular weight of 26938 suggests that it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally well-absorbed and distributed in the body .
Result of Action
The molecular and cellular effects of This compoundCompounds with similar structures have been known to exhibit various biological activities, such as anti-proliferative effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of This compound. For instance, the compound’s stability may be affected by factors such as temperature, pH, and the presence of other chemicals
実験室実験の利点と制限
The use of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine in lab experiments has several advantages. Firstly, the compound is relatively easy to synthesize and purify, making it readily available for use in research. Secondly, the compound's mechanism of action is not fully understood, providing an opportunity for novel discoveries in the field. However, one limitation of using this compound in lab experiments is its potential toxicity. Careful consideration must be given to the concentration and duration of exposure to the compound to ensure that the experimental conditions are safe.
将来の方向性
There are several future directions for research involving {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine. One area of interest is the investigation of the compound's potential therapeutic applications. The observed effects of the compound on pain perception and inflammation make it a promising candidate for the treatment of chronic pain and inflammatory disorders. Another area of research is the identification of the specific receptors or enzymes that the compound interacts with. This could lead to the development of more targeted drugs with fewer side effects. Finally, the development of new synthesis methods for the compound could improve its availability and purity, making it more accessible for research.
In conclusion, this compound is a chemical compound with vast potential for scientific research. Its diverse biochemical and physiological effects make it an exciting candidate for the investigation of various diseases and physiological processes. Further research is needed to fully understand the compound's mechanism of action and to identify its potential therapeutic applications.
科学的研究の応用
The potential application of {[3-(Benzyloxy)phenyl]methyl}(2-methylpropyl)amine in scientific research is vast. One of the key areas of research is the investigation of the compound's mechanism of action. This involves studying how the compound interacts with specific receptors or enzymes in the body and how this interaction leads to the observed biochemical and physiological effects.
特性
IUPAC Name |
2-methyl-N-[(3-phenylmethoxyphenyl)methyl]propan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO/c1-15(2)12-19-13-17-9-6-10-18(11-17)20-14-16-7-4-3-5-8-16/h3-11,15,19H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZOPWTVBZVCVLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNCC1=CC(=CC=C1)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














![[1,5-Diacetyloxy-8-[2-acetyloxy-2-(5-oxo-2H-furan-3-yl)ethyl]-7,8-dimethylspiro[2,3,5,6,7,8a-hexahydro-1H-naphthalene-4,2'-oxirane]-4a-yl]methyl acetate](/img/structure/B3090958.png)
![5-Oxo-2,3,5,9b-tetrahydro[1,3]thiazolo[2,3-a]isoindole-3-carboxylic acid 1-oxide](/img/structure/B3090962.png)
![Octahydrofuro[2,3-c]pyridine](/img/structure/B3090971.png)